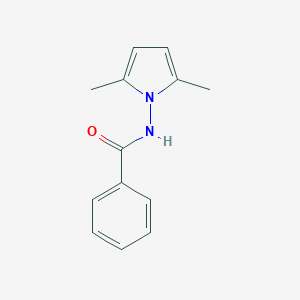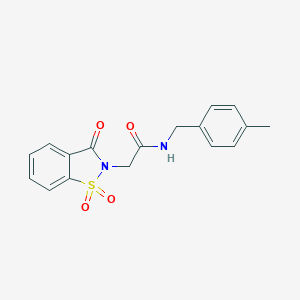
N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide
Descripción general
Descripción
“N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide” is a chemical compound that has been found to increase monoclonal antibody production . It has been used in studies aiming to improve cell-specific antibody production in recombinant Chinese hamster ovary cells . The compound suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Synthesis Analysis
The compound can be synthesized by reacting different substituted aromatic acids with 2- (2,5-dimethyl-1H-pyrrol-1-yl)aniline using HBTU as a coupling agent, DIEA as a catalyst, and DMF as a solvent .Molecular Structure Analysis
While specific molecular structure analysis for “N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide” was not found, similar compounds such as 2,5-Dimethyl-1-phenylpyrrole and 2,5-Dimethyl-1H-pyrrole have been analyzed .Chemical Reactions Analysis
The compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .Aplicaciones Científicas De Investigación
Monoclonal Antibody Production : "4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide" was found to improve monoclonal antibody production in Chinese hamster ovary cell cultures. This compound suppressed cell growth while increasing cell-specific glucose uptake and intracellular adenosine triphosphate, positively impacting antibody production (Aki et al., 2021).
Biological Evaluation and Medicinal Chemistry : N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, a related compound, were evaluated for potential biological applications. These compounds showed inhibitory potential against various enzymes and are of interest for further applications in medicinal chemistry (Saeed et al., 2015).
Anticancer Activity : A derivative of 2,4-dimethyl-1H-pyrrole-3-carboxamide displayed significant antiproliferative activity against certain cancer cell lines, suggesting its potential in anticancer drug development (Rasal et al., 2020).
Antimycobacterial Agents : Pyrrole analogs, including 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs, have shown promising antimycobacterial and antimicrobial activities. These compounds were effective against Mycobacterium tuberculosis and other bacterial strains (Joshi et al., 2017).
Antiproliferative Activity and Autophagy Modulation : N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated antiproliferative activity and influenced autophagy, highlighting their potential as cancer therapeutics (Ai et al., 2017).
DNA Binding and Cytotoxicity Studies : Bis-pyrazoles derived from 3,5-dimethyl pyrazole were studied for their DNA binding properties and cytotoxicity against cancer cell lines. This research contributes to the understanding of these compounds in cancer treatment (Reddy et al., 2017).
Antineoplastic Metabolism and Disposition : The metabolism and disposition of an antineoplastic compound, Benzamide, N-[4-(2,4-dimethoxyphenyl)-4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl]-3,5-bis (trifluoromethyl)-(9Cl), were investigated in rats. This study contributes to understanding the pharmacokinetics of such compounds (Zhang et al., 2011).
Direcciones Futuras
The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of “N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide” on monoclonal antibody production . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .
Propiedades
IUPAC Name |
N-(2,5-dimethylpyrrol-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-8-9-11(2)15(10)14-13(16)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNCKUPTAVGZJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-{[(2,5-dichlorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B426622.png)
![1-[(2,3-Dichloro-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B426623.png)
![2-[3-fluoro(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide](/img/structure/B426624.png)
![2,3-dichloro-N-{2-[(2-furylmethyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B426625.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-isopropylpropanamide](/img/structure/B426627.png)
![2-{[(5-bromo-2-thienyl)sulfonyl]amino}-N-cyclohexylbenzamide](/img/structure/B426628.png)
![2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B426629.png)


![N-(1,3-benzodioxol-5-yl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide](/img/structure/B426635.png)
![5-[(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-ethyl-2,4-imidazolidinedione](/img/structure/B426637.png)
![N-allyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide](/img/structure/B426640.png)

![N-(3-chloro-4-methylphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide](/img/structure/B426644.png)